molecular formula C10H7NO2 B033330 4-Hydroxyquinoline-3-carbaldehyde CAS No. 7509-12-8

4-Hydroxyquinoline-3-carbaldehyde

Cat. No. B033330
CAS RN: 7509-12-8
M. Wt: 173.17 g/mol
InChI Key: CTRCOIVJCBPCPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxyquinoline-3-carbaldehyde derivatives can be achieved through various routes. For instance, 2-[(8-Hydroxyquinolinyl)methylene]hydrazinecarboxamide demonstrates the versatility of 8-hydroxyquinoline derivatives in forming coordination complexes with rare-earth metal(III) ions, showing different coordination modes of the ligand in both its deprotonated and protonated forms (Albrecht, Osetska, & Fröhlich, 2005). The synthesis and reactions of 1,2-Dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carbaldehyde with cyclic active methylene compounds further illustrate the chemical reactivity of quinoline derivatives (Ismail, Mohamed, & Abass, 1997).

Molecular Structure Analysis

The molecular structure of 4-Hydroxyquinoline-3-carbaldehyde derivatives has been explored through various analyses. Research on 7-Hydroxyquinoline-8-carbaldehydes revealed their prototropic equilibria, showcasing the complex interplay of neutral and ionic structures that these molecules can assume in aqueous solutions. These studies provide insights into the electronic absorption and fluorescence of these compounds (Vetokhina et al., 2013).

Chemical Reactions and Properties

4-Hydroxyquinoline-3-carbaldehyde participates in various chemical reactions due to its functional groups. For example, its reactions with cyclic active methylene compounds lead to the formation of exocyclic enone systems and 3-pyrazolinylquinoline derivatives, highlighting its reactivity and utility in synthesizing complex organic molecules (Ismail, Mohamed, & Abass, 1997). Additionally, metal-free chemoselective oxidation methods for synthesizing quinoline-4-carbaldehydes from 4-methylquinolines underscore the compound's applicability in organic synthesis under mild and environmentally friendly conditions (Jincheng Xu, Yang Li, Tianling Ding, & Hao Guo, 2021).

Scientific Research Applications

  • Coordination Chemistry : The semicarbazone of 8-hydroxyquinoline-2-carbaldehyde serves as an effective ligand for rare-earth metal(III) ions, highlighting its potential in coordination chemistry (Albrecht, Osetska, & Fröhlich, 2005).

  • Fluorescent Chemosensors : Compounds like 8-hydroxyquinoline-5-carbaldehyde-(benzotriazol-1'-acetyl)hydrazone have shown promise as sensitive and selective fluorescent chemosensors, particularly for detecting Mg2+ ions (Jin et al., 2013).

  • Complex Formation and Behavior in Solutions : The complexes based on 8-hydroxyquinoline-2-carbaldehyde oxime exhibit varying component distributions in different solutions, which is crucial for the directed synthesis of higher nuclear clusters (Sheng, Zhang, Liu, & Chen, 2019).

  • Aluminum Ion Detection : A novel fluorescent sensor based on 8-hydroxyquinoline carbaldehyde Schiff-base effectively detects aluminum ions, demonstrating its application in weak acid aqueous mediums (Jiang, Wang, Yang, Liu, Li, & Liu, 2011).

  • Fluoride Ion Sensor : 2-hydroxyquinoline-3-carbaldehyde shows unique aggregation-induced emission enhancement (AIEE) phenomenon and acts as a time-dependent fluoride ion sensor with a visible color change, marking its importance in visible sensing applications (Chakraborty et al., 2018).

  • Biological Evaluation and Synthetic Applications : Recent advances in the chemistry of related analogs like 2-chloroquinoline-3-carbaldehyde have led to enhanced synthesis, biological evaluation, and various synthetic applications (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

  • Microbicidal and Bioregulator Agents : Derivatives like 1-[8-hydroxy-5(7)-quinolinyl]alkylidene-substituted heterocycles show potential as microbicidal and bioregulator agents, emphasizing the importance of structure-activity relationships in these applications (Khalil, Yanni, Khalaf, Abdel-Hafez, & Abdo, 1988).

Safety And Hazards

The compound has been classified as potentially harmful. It has been associated with hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and precautionary statements such as P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P302 + P352 (IF ON SKIN: Wash with plenty of soap and water) .

Future Directions

Quinoline and its functionalized derivatives have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

4-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-7-5-11-9-4-2-1-3-8(9)10(7)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRCOIVJCBPCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324621
Record name 4-Hydroxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyquinoline-3-carbaldehyde

CAS RN

7509-12-8
Record name 7509-12-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407252
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 4-(1H)-quinolone-3-nitrile (12 g) and sodium hypophosphite (16.12 g) were dissolved in a mixture of acetic acid:water:pyridine=125 ml: 125 ml:250 ml and 4 g of Raney Nickel (W2 grade) added (Backeberg and Staskim, J.C.S. 1962, 3691). The reaction mixture was heated at 60° C. for four hours, then the hot suspension was filtered and the catalyst cake washed with warm ethanol into the filtrates. The combined filtrates and washings were evaporated to one-third of the original volume and on equal volume of water added. The precipitated solid was filtered off, washed with water and dried to give the required 3-formyl compound as a light-brown solid, m.p. 268°-270° C. (3-formyl-4(1H)-quinolone).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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